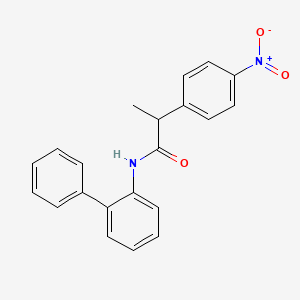![molecular formula C19H29NO5 B4074551 1-[2-(3-isopropylphenoxy)ethyl]azepane oxalate](/img/structure/B4074551.png)
1-[2-(3-isopropylphenoxy)ethyl]azepane oxalate
Übersicht
Beschreibung
1-[2-(3-isopropylphenoxy)ethyl]azepane oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a seven-membered ring with an oxygen atom and a nitrogen atom.
Wirkmechanismus
The exact mechanism of action of 1-[2-(3-isopropylphenoxy)ethyl]azepane oxalate is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is responsible for regulating the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. It is also thought to modulate the activity of dopamine receptors, which play a crucial role in the regulation of movement, motivation, and reward.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to its anxiolytic and anticonvulsant effects. It has also been shown to increase the release of dopamine, which is responsible for its potential use in the treatment of Parkinson's disease. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-[2-(3-isopropylphenoxy)ethyl]azepane oxalate is its ability to cross the blood-brain barrier, making it a promising candidate for drug development. However, its complex synthesis method and potential toxicity limit its use in lab experiments. Its potential side effects on the central nervous system also make it a challenging compound to work with.
Zukünftige Richtungen
There are several future directions for the research on 1-[2-(3-isopropylphenoxy)ethyl]azepane oxalate. One potential direction is the development of new drugs based on its structure for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is the investigation of its potential use in the treatment of chronic pain and inflammation. Further studies are also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
This compound is a promising compound with potential applications in various fields. Its ability to cross the blood-brain barrier and modulate the activity of neurotransmitters makes it a promising candidate for drug development. However, its complex synthesis method and potential toxicity limit its use in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-isopropylphenoxy)ethyl]azepane oxalate has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression. Its ability to cross the blood-brain barrier makes it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
oxalic acid;1-[2-(3-propan-2-ylphenoxy)ethyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.C2H2O4/c1-15(2)16-8-7-9-17(14-16)19-13-12-18-10-5-3-4-6-11-18;3-1(4)2(5)6/h7-9,14-15H,3-6,10-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKHIDWWORCOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-biphenylyloxy)ethyl]piperazine oxalate](/img/structure/B4074471.png)
![N-dibenzo[b,d]furan-3-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4074477.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B4074483.png)
![1-[2-(4-chlorophenoxy)ethyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4074487.png)
![1-[4-(2-methoxy-4-methylphenoxy)butyl]piperazine oxalate](/img/structure/B4074494.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-2-methyl-1-indolinecarboxamide](/img/structure/B4074501.png)
![N-(2,4-dimethoxyphenyl)-5-nitro-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzamide](/img/structure/B4074506.png)
![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074508.png)
![1-[3-(2-bromo-4-chlorophenoxy)propyl]azepane oxalate](/img/structure/B4074517.png)

![1-[3-(2-biphenylyloxy)propyl]piperazine oxalate](/img/structure/B4074526.png)
![3-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4074538.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074546.png)
![1-[2-(4-nitrophenyl)propanoyl]indoline](/img/structure/B4074564.png)